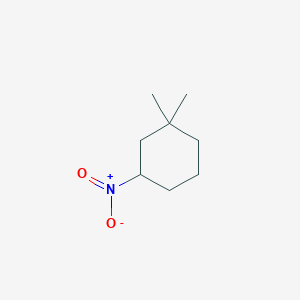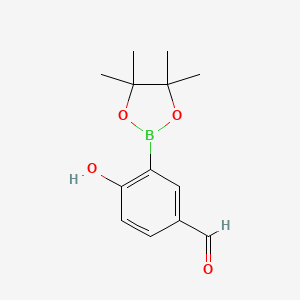
1,1-Dimethyl-3-nitrocyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-3-nitrocyclohexane (DMNCH) is an organic compound with a molecular formula of C7H13NO2. It is a colorless liquid with a sweet odor, and is used in a variety of industrial applications. DMNCH is a versatile compound that has been studied for its potential applications in medicine, biochemistry, and other scientific fields.
Applications De Recherche Scientifique
Electron Transfer Reactions :
- One-electron reduction of similar compounds (like 1,1-dinitrocyclohexane) leads to rapid C-N bond cleavage, producing nitrite and radical species. This reaction has implications for understanding electron transfer processes in organic chemistry (Ruhl, Evans, Hapiot, & Neta, 1991).
Michael Addition Reactions :
- Michael addition reactions of compounds like 5-glyco-4-nitrocyclohex-1-enes are highly stereoselective, leading to specific adducts. These reactions are important for the synthesis of complex organic molecules (Areces, Gil, Higes, Román, & Serrano, 1998).
Study of Electronic Structures :
- Studies on the electronic structures and spectra of similar nitroso compounds, like 1-chloro-1-nitrosocyclohexane, provide insights into the effects of electron donors on the electronic spectrum of the nitroso group. This research is valuable for understanding the electronic properties of organic molecules (Tanaka, Tanaka, & Nagakura, 1966).
Photolysis Studies :
- Photolysis of similar nitroso compounds like 1-nitro-1-nitrosocyclohexane results in complex reaction pathways including homolytic C-NO fission and radical pair formation. These studies are significant in photochemistry and radical chemistry (Bolsman & Boer, 1973).
Asymmetric Reactions :
- Asymmetric Michael reactions involving compounds like 1-nitrocyclohexene yield optically active adducts. This has applications in the synthesis of chiral compounds, which are important in fields like pharmaceutical chemistry (Takeda, Hoshiko, & Mukaiyama, 1981).
Intramolecular Reactions and Crystal Structures :
- Intramolecular reactions of nitro-olefin-cyclohexane-1,3-dione Michael adducts and their crystal structures have been studied, providing valuable information on the structural aspects of these compounds (Ansell, Moore, & Nielsen, 1971).
Solvolysis and Aromatization Reactions :
- Solvolysis of certain nitrocyclohexadienyl cations yields various products including aromatization reactions. This research is important for understanding reaction mechanisms in organic solvents (Fischer, Henderson, & Smyth, 1986).
Propriétés
IUPAC Name |
1,1-dimethyl-3-nitrocyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2)5-3-4-7(6-8)9(10)11/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLTUTCHCZBHNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1449904.png)
![Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1449905.png)





![8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane](/img/structure/B1449915.png)
![Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1449916.png)

![3-[(4-Fluorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1449921.png)
![Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1449925.png)
![4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1449926.png)
